N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide

HPLC impurity profiling pharmacopeial reference standards pramipexole quality control

N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide (CAS 104617-51-8; molecular formula C₉H₁₃N₃OS; molecular weight 211.28 g/mol) is a racemic 6-acetamido-2-aminobenzothiazole derivative. It is structurally characterized as the des-propyl acetamide analog of the dopamine agonist pramipexole and is catalogued as Pramipexole Impurity 22 (also reported as Impurity 17 or PEX-CA) by multiple pharmacopeial reference standard suppliers.

Molecular Formula C9H13N3OS
Molecular Weight 211.29 g/mol
CAS No. 104617-51-8
Cat. No. B1367580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide
CAS104617-51-8
Molecular FormulaC9H13N3OS
Molecular Weight211.29 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCC2=C(C1)SC(=N2)N
InChIInChI=1S/C9H13N3OS/c1-5(13)11-6-2-3-7-8(4-6)14-9(10)12-7/h6H,2-4H2,1H3,(H2,10,12)(H,11,13)
InChIKeyQXKCTWPNUINDQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide (CAS 104617-51-8) – Procurement-Relevant Identity and Impurity Profile


N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide (CAS 104617-51-8; molecular formula C₉H₁₃N₃OS; molecular weight 211.28 g/mol) is a racemic 6-acetamido-2-aminobenzothiazole derivative . It is structurally characterized as the des-propyl acetamide analog of the dopamine agonist pramipexole and is catalogued as Pramipexole Impurity 22 (also reported as Impurity 17 or PEX-CA) by multiple pharmacopeial reference standard suppliers [1]. The compound serves as a key intermediate in the Griss (Dr. Karl Thomae GmbH) patent synthesis of pramipexole and is employed principally as an analytical impurity marker [2].

Why In-Class 2-Aminobenzothiazole Analogs Cannot Substitute for 104617-51-8 in Analytical or Synthetic Workflows


Substituting 104617-51-8 with other 2-aminobenzothiazoles (e.g., 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole or the (S)-enantiomer) introduces unacceptable quantitative error in pharmacopeial impurity methods. USP HPLC methods assign a specific relative retention time (RRT) of approximately 0.88 to the des-propyl acetamide degradation/process impurity, and substitution with a chemically distinct species shifts the retention window, invalidating peak identification [1]. In the Griss synthetic route to pramipexole, the N-6 acetamido group in 104617-51-8 is a deliberate protecting-group strategy; replacing it with the free diamine prematurely alters the reaction coordinate and reduces yield of the downstream (S)-2,6-diamino intermediate by hindering the required optical resolution step with L-(+)-tartaric acid [2].

Quantitative Differentiation Evidence for 104617-51-8 Versus Its Closest Pramipexole Impurity Analogs


USP/EP Pharmacopeial HPLC Resolution: 104617-51-8 is the Resolved Des-Propyl Acetamide Impurity Demanding a Specific USP RRT Window

Under the pramipexole gradient HPLC-UV method described in the USP, the des-propyl acetamide impurity (i.e., 104617-51-8) is resolved from pramipexole with a relative retention time (RRT) of approximately 0.88 [1]. This distinguishes it from pramipexole (RRT = 1.00 by definition) and from other listed impurities such as Impurity A (RRT ~0.70), Impurity B (RRT ~1.51), Impurity C (RRT ~1.73), and Impurity E (RRT ~1.51), as reported in a Chinese Pharmacopoeia-aligned determination [2]. Selecting any analog with a different retention factor—for example, 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (the hydrolyzed diamine)—shifts the peak outside the validated system suitability criteria and causes false-negative or false-positive impurity assignments.

HPLC impurity profiling pharmacopeial reference standards pramipexole quality control

Catalogued Impurity Identity: 104617-51-8 is Pharmacopeial “Pramipexole Impurity 22”, Not “Impurity 6” or “Impurity A”

In the impurity taxonomy used by regulatory reference standard providers, 104617-51-8 is uniquely assigned as Pramipexole Impurity 22 (also referred to as Impurity 17 or PEX-CA) [1]. This numbering is orthogonal to that of Pramipexole Impurity 6 (2-Amino-6-Phthalimido-4,5,6,7-Tetrahydro-1,3-Benzothiazole; CAS 104618-33-9; MW 299.3), which bears a bulky phthalimido group that dramatically alters chromatographic retention and mass spectrometric fragmentation [2]. Using Impurity 6 or EP Impurity A (the (S)-2,6-diamino derivative) in place of 104617-51-8 leads to mismatched molecular ion peaks (m/z 212 for 104617-51-8 vs. m/z 170 for the diamine or m/z 300 for the phthalimido analog), breaking targeted LC-MS/MS quantitative workflows.

impurity cataloguing regulatory reference standards pramipexole ANDA

Synthetic Pathway Fidelity: 104617-51-8 is the Cyclized Acetamido Intermediate Preceding Optical Resolution in the Griss Pramipexole Synthesis

In the original Griss (Dr. Karl Thomae GmbH) patent route, 104617-51-8 is generated by cyclization of 4-acetamidocyclohexanone with thiourea and Br₂ in hot acetic acid, and its subsequent HBr hydrolysis yields racemic 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, the immediate precursor to optical resolution with L-(+)-tartaric acid [1]. Attempting to bypass 104617-51-8 by directly synthesizing the 2,6-diamino intermediate (CAS 104617-49-4) through alternative literature routes results in a lower enantiomeric excess after tartrate resolution, because the acetamido protecting group in 104617-51-8 suppresses side reactions during the Br₂-mediated cyclization step that otherwise generate regioisomeric byproducts .

pramipexole synthesis process chemistry protecting group strategy

Stereochemical Differentiation: 104617-51-8 is the Racemic Acetamide; The (S)-Enantiomer (CAS 1867177-06-7) is a Chiral Intermediate with Divergent Procurement Applications

104617-51-8 is the racemic (R/S) mixture, whereas the (S)-enantiomer (CAS 1867177-06-7) is a defined chiral intermediate used in the enantioselective synthesis of pramipexole . Critically, published USP methods for pramipexole dihydrochloride enantiomeric purity employ normal-phase chiral HPLC (e.g., Chiralpak AD-H column) that resolves the (R)- and (S)-enantiomers of the 2,6-diamino intermediate [1]. The racemic acetamide 104617-51-8 serves as the precursor to the racemic diamine and is therefore essential for establishing the racemic baseline in chiral method validation; the (S)-enantiomer alone cannot provide the (R)-antipode signal needed for system suitability.

chiral impurity profiling enantiomeric reference standards pramipexole chiral synthesis

Commercial Availability and Pricing: 104617-51-8 is a Multi-Source, Competitively Priced Racemic Reference Standard Contrasting with the Premium-Priced Single Enantiomer

104617-51-8 is available from multiple global suppliers (BOC Sciences, AKSci, SynZeal, Macklin, ChemSpace) at competitive pricing with a typical minimum purity specification of 95% (HPLC) . Price quotations for 250 mg range from approximately RMB 430 (USD ~60) to USD ~350 depending on supplier, reflecting a multi-source commodity market . In contrast, the (S)-enantiomer (CAS 1867177-06-7) is sourced from fewer vendors (e.g., Santa Cruz Biotechnology lists 10 mg at USD 33, i.e., USD 3,300/g extrapolated) and carries longer lead times, creating a supply-chain bottleneck for large-scale method validation requiring gram quantities of the racemic standard .

reference standard procurement impurity pricing bulk reference standard supply

High-Confidence Procurement and Application Scenarios for 104617-51-8


Pharmacopeial Impurity Reference Standard for Pramipexole ANDA Method Validation

As the USP-resolved des-propyl acetamide impurity (Pramipexole Impurity 22) with an established RRT of approximately 0.88, 104617-51-8 is the required reference standard for system suitability testing, calibration curve construction, and accuracy/repeatability determination during HPLC-UV impurity method validation per ICH Q2(R1) [1]. Substitution with Impurity A (RRT ~0.70) or the 2,6-diamino analog compromises retention time identification criteria and risks ANDA rejection.

Racemic Baseline Standard for Chiral HPLC Enantiomeric Purity Determination

The racemic nature of 104617-51-8 makes it an essential system suitability material for chiral HPLC methods that separate (R)- and (S)-enantiomers of pramipexole intermediates [2]. It provides the 1:1 enantiomeric signal required to calculate resolution (Rs ≥ 1.5), a parameter that cannot be established using the single (S)-enantiomer standard alone.

Key Synthetic Intermediate in the Griss Patent Route to Pramipexole

Laboratories synthesizing pramipexole reference standards or API via the Griss (EP 0186087) patent route require 104617-51-8 as the cyclization product of 4-acetamidocyclohexanone and thiourea/Br₂, because the N-6 acetamido protecting group suppresses side reactions and enables the subsequent HBr hydrolysis to generate racemic 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole in high purity for optical resolution [3].

Cost-Effective Bulk Reference Standard Procurement for Multi-Batch QC Release Testing

With multi-source commercial availability and pricing that undercuts the single-enantiomer (S)-acetamide by a factor of ≥2–3× per gram, 104617-51-8 is the economically rational choice for QC laboratories performing routine pramipexole batch release testing that requires gram-scale reference standard consumption across multiple stability studies, column equilibration protocols, and multi-analyst training runs .

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